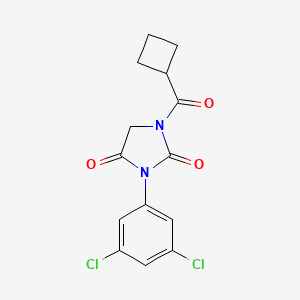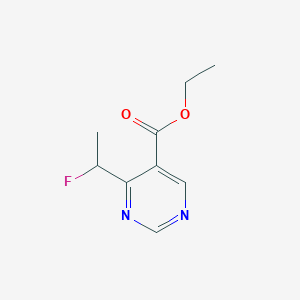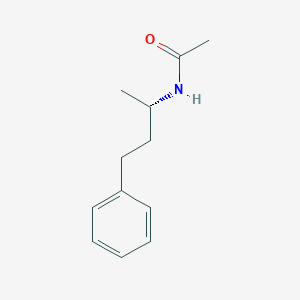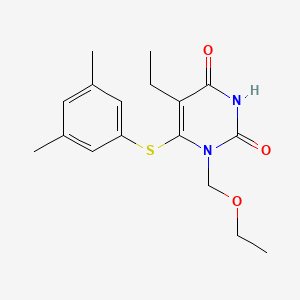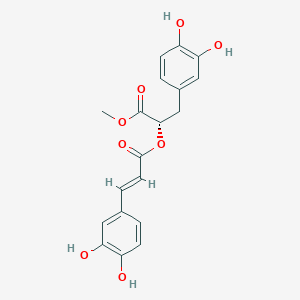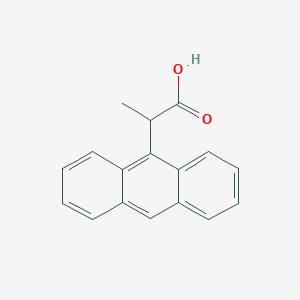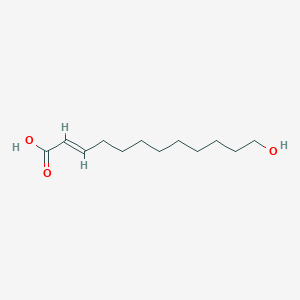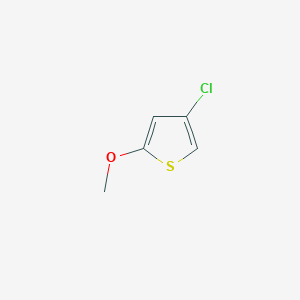
4-Chloro-2-methoxythiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methoxythiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields due to their unique chemical and physical properties. The presence of a chlorine atom and a methoxy group on the thiophene ring makes this compound a valuable compound in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxythiophene can be synthesized through several methods. One common method involves the chlorination of 2-methoxythiophene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-methoxythiophene is coupled with a chlorinated boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and improved safety. Additionally, the use of environmentally friendly chlorinating agents and solvents is preferred to minimize environmental impact.
化学反応の分析
Types of Reactions
4-Chloro-2-methoxythiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the chlorine atom and methoxy group makes the thiophene ring more reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides and sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides are used.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Major Products Formed
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Nucleophilic Substitution: Products include substituted thiophenes with various functional groups such as amines, thiols, and ethers.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiophenes.
科学的研究の応用
4-Chloro-2-methoxythiophene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-2-methoxythiophene involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The presence of the chlorine atom and methoxy group enhances its binding affinity and specificity .
In chemical reactions, the electron-donating methoxy group and electron-withdrawing chlorine atom influence the reactivity of the thiophene ring, making it more susceptible to electrophilic and nucleophilic attacks .
類似化合物との比較
Similar Compounds
2-Methoxythiophene: Lacks the chlorine atom, making it less reactive towards electrophilic substitution.
4-Chloro-2-methylthiophene: Contains a methyl group instead of a methoxy group, leading to different electronic properties and reactivity.
2-Bromo-3-methoxythiophene: Contains a bromine atom instead of chlorine, which affects its reactivity and applications.
Uniqueness
4-Chloro-2-methoxythiophene is unique due to the combined presence of the chlorine atom and methoxy group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in various fields, including synthetic chemistry, material science, and pharmaceuticals .
特性
分子式 |
C5H5ClOS |
|---|---|
分子量 |
148.61 g/mol |
IUPAC名 |
4-chloro-2-methoxythiophene |
InChI |
InChI=1S/C5H5ClOS/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 |
InChIキー |
PJBWGFYRHLWROE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CS1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


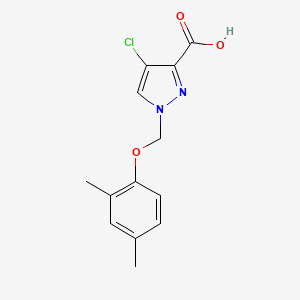
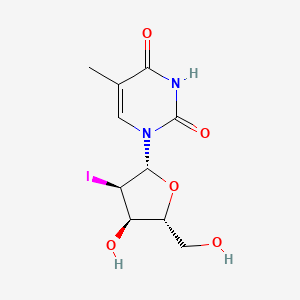
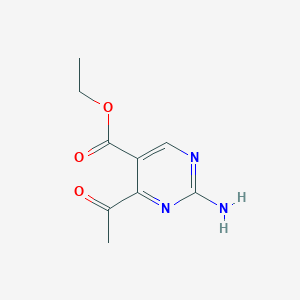
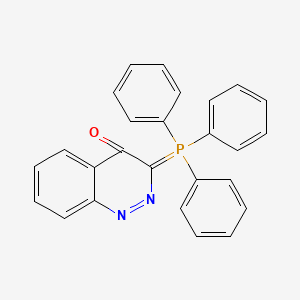
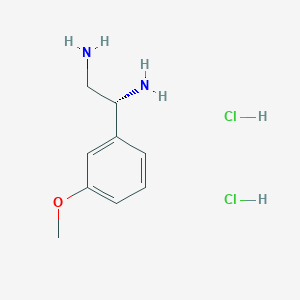
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
